

Fumonisin B3-13C34: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fumonisin B3-13C34	
Cat. No.:	B10821236	Get Quote

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This in-depth technical guide provides a comprehensive overview of **Fumonisin B3-13C34**, a critical tool in the field of mycotoxin analysis. This document details its chemical properties, its primary application as an internal standard in analytical methodologies, and a specific experimental protocol for its use.

Core Understanding: An Isotopically Labeled Mycotoxin Analog

Fumonisin B3-13C34 is the uniformly carbon-13 (¹³C) labeled form of Fumonisin B3. Fumonisin B3 is a mycotoxin, a toxic secondary metabolite produced by fungi of the Fusarium genus, which are common contaminants of corn and other grains. Due to their potential health risks to humans and animals, including being classified as possible human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC), the accurate quantification of fumonisins in food and feed is of paramount importance.

The key utility of **Fumonisin B3-13C34** lies in its application as an internal standard for analytical quantification, particularly in methods utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a stable isotope-labeled analog, it is chemically identical to the native Fumonisin B3, ensuring it behaves similarly during sample extraction, preparation, and chromatographic separation. However, its increased mass due to the ¹³C atoms allows it to be distinguished from the



unlabeled analyte by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification by correcting for matrix effects and variations in sample processing.

Chemical and Physical Data

A summary of the key quantitative data for **Fumonisin B3-13C34** is presented in the table below for easy reference and comparison.

Property	Value
Chemical Formula	[¹³ C]34H59NO14
Formula Weight	739.6
Purity	≥95%
Appearance	A solution in acetonitrile:water (1:1)
Storage Temperature	-20°C

Experimental Protocol: Quantification of Fumonisins in Broiler Chicken Feed and Excreta using UPLC-MS/MS

The following is a detailed methodology for the quantitative determination of Fumonisin B1, B2, and B3, utilizing their respective ¹³C-isotope labeled internal standards, in complex matrices such as animal feed and excreta. This protocol is adapted from a validated method for the analysis of fumonisins.[1]

Sample Preparation and Extraction

- Weigh 5 grams of the homogenized feed or excreta sample into a 50 mL centrifuge tube.
- Add 20 mL of an extraction solvent consisting of acetonitrile/water/formic acid (74/25/1, v/v/v).
- Securely cap the tubes and shake vigorously for 30 minutes.



- Place the tubes in an ultrasonic bath for an additional 30 minutes.
- Centrifuge the samples at 8000 rpm for 15 minutes.

Internal Standard Spiking and Dilution

- Carefully transfer 50 μ L of the supernatant from the centrifuged sample into a new microcentrifuge tube.
- Add 10 μ L of the ¹³C-Fumonisins internal standard working solution (containing **Fumonisin B3-13C34**) to the supernatant.
- Add 950 µL of distilled water and vortex to mix thoroughly.
- Take a 50 µL aliquot of this solution and dilute it with 850 µL of 0.2% formic acid in methanol/water (1:9, v/v).
- Vortex the final solution before injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

- · Chromatographic Separation:
 - Column: CORTECS C18 column (2.1 mm × 100 mm, 1.6 μm).
 - Mobile Phase A: 0.2% formic acid in water.
 - Mobile Phase B: 0.2% formic acid in methanol.
 - Elution: A gradient elution program should be optimized to ensure the separation of Fumonisin B2 and B3, which are isomers.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the precursor and product ions for both the native fumonisins and their ¹³Clabeled internal standards.



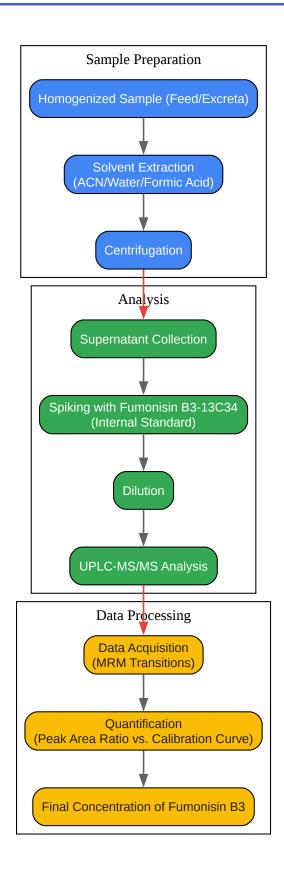
Quantification

The concentration of Fumonisin B3 in the sample is determined by calculating the peak area ratio of the native Fumonisin B3 to the **Fumonisin B3-13C34** internal standard. This ratio is then compared to a calibration curve generated using known concentrations of the certified Fumonisin B3 standard and a constant concentration of the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of fumonisins using a ¹³C-labeled internal standard.





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Caption: Experimental workflow for fumonisin analysis.



This technical guide provides a foundational understanding of **Fumonisin B3-13C34** and its application in a validated analytical method. For further details on specific instrument parameters and validation data, researchers are encouraged to consult the original research publications.

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References

- 1. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta PMC [pmc.ncbi.nlm.nih.gov]
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